7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more
Properties
IUPAC Name |
7-fluoro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJLBOAIVZMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic route may include steps such as nucleophilic substitution, thiolation, and cyclization under controlled conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its pharmacological activities, such as antihypertensive and anticancer properties, are of interest for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a KATP channel activator or an AMPA receptor modulator, influencing cellular processes such as insulin release and neurotransmission . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione include other 1,2,4-benzothiadiazine-1,1-dioxides with different substituents at the 3 and 7 positions. These compounds may have varying biological activities and properties depending on the nature of the substituents . The uniqueness of 7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione lies in its specific combination of fluoro and nitrobenzyl groups, which contribute to its distinct pharmacological profile.
Biological Activity
The compound 7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The structural formula of 7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 295.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of the nitrophenyl group enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains.
Pharmacological Effects
A summary of the pharmacological effects observed in studies includes:
| Effect | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits cytokine production; reduces inflammation |
| Antimicrobial | Exhibits activity against specific bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Study 1: Antioxidant Activity
In a study assessing antioxidant properties, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results showed a significant reduction in radical concentration, indicating strong antioxidant capabilities.
Study 2: Anti-inflammatory Effects
A research study evaluated the anti-inflammatory effects using an animal model of induced inflammation. The administration of the compound resulted in a marked decrease in swelling and pain compared to control groups.
Study 3: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
